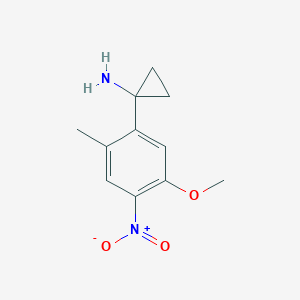
Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate is a complex organic compound with a molecular formula of C17H19NO4 This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with cyanoethyl and dimethyl ester groups
Preparation Methods
The synthesis of Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the Michael addition of cyanoethyl groups to a suitable naphthalene derivative, followed by esterification to introduce the dimethyl ester groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of active intermediates that exert various effects, depending on the context of their use .
Comparison with Similar Compounds
Dimethyl 2-(2-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-2,6-dicarboxylate can be compared with similar compounds such as:
Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: A simpler ester with similar reactivity but different structural properties.
Diethyl 2-(2-cyanoethyl)malonate: Shares the cyanoethyl group but differs in the core structure and ester groups. The uniqueness of this compound lies in its tetrahydronaphthalene core, which imparts distinct chemical and physical properties compared to these similar compounds.
Properties
Molecular Formula |
C17H19NO4 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
dimethyl 2-(2-cyanoethyl)-3,4-dihydro-1H-naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C17H19NO4/c1-21-15(19)13-4-5-14-11-17(7-3-9-18,16(20)22-2)8-6-12(14)10-13/h4-5,10H,3,6-8,11H2,1-2H3 |
InChI Key |
NNJZOEWIVKZAHU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2)(CCC#N)C(=O)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13041916.png)
![1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)




![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxepan-4-yl)acetic acid](/img/structure/B13041943.png)
![1'-Methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylic acid](/img/structure/B13041944.png)



![(3S)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13041962.png)
![(4,6,7,8-Tetrahydro-3H-oxepino[3,4-D][1,2,3]triazol-6-YL)methanol hcl](/img/structure/B13041967.png)
